molecular formula C9H15F3N4 B2562200 1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine CAS No. 1856069-10-7

1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine

Cat. No. B2562200
CAS RN: 1856069-10-7
M. Wt: 236.242
InChI Key: INEPHPPGMZRAMY-UHFFFAOYSA-N
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Description

1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways that are involved in cell growth and survival. Specifically, TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the activation of immune cells and the regulation of inflammation. By inhibiting the BTK pathway, TAK-659 reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. In cancer cells, TAK-659 inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, TAK-659 reduces inflammation by inhibiting the activation of immune cells. Additionally, TAK-659 has been shown to improve lung function in animal models of COPD by reducing inflammation and improving lung structure.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments, including its high purity and stability. Additionally, TAK-659 has been extensively studied, and its mechanism of action is well understood. However, TAK-659 also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the development of new analogs of TAK-659 that have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of TAK-659. Finally, TAK-659 may have potential applications in other fields, such as infectious diseases and neurodegenerative diseases, which warrant further investigation.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 1-ethyl-3-aminopyrazole with 2,2,2-trifluoro-N-methylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to TAK-659 by the addition of a reducing agent. The overall yield of the synthesis method is around 50%, and the purity of the final product is typically above 95%.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In these diseases, TAK-659 has been shown to reduce inflammation and improve symptoms. Additionally, TAK-659 has been studied for its potential use in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory diseases.

properties

IUPAC Name

1-ethyl-5-[[methyl(2,2,2-trifluoroethyl)amino]methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N4/c1-3-16-7(4-8(13)14-16)5-15(2)6-9(10,11)12/h4H,3,5-6H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEPHPPGMZRAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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